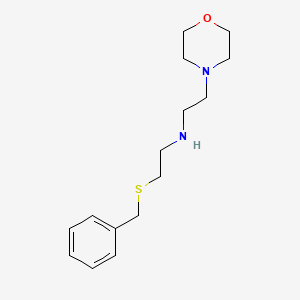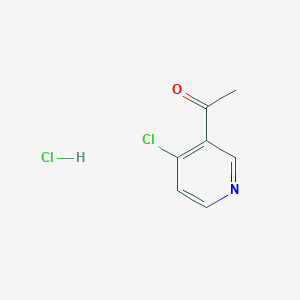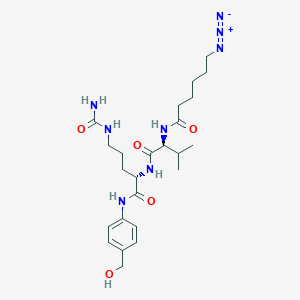
3-(Benzylthio)-N-(2-morpholinoethyl)propan-1-amine
Overview
Description
3-(Benzylthio)-N-(2-morpholinoethyl)propan-1-amine (MMP-1) is an amine compound that has been widely studied in the scientific research field. It is a small molecule that is both water soluble and hydrophobic, making it an ideal target for a variety of research applications. MMP-1 has been studied for its potential use in drug delivery, cancer therapy, and other areas of biomedical research.
Scientific Research Applications
1. Corrosion Inhibition
Tertiary amines, including morpholino derivatives similar to 3-(Benzylthio)-N-(2-morpholinoethyl)propan-1-amine, have been synthesized and investigated for their performance in inhibiting corrosion of carbon steel. These compounds, including 1,3-di-morpholin-4-yl-propan-2-ol, were found to be effective in retarding anodic dissolution of iron, acting as anodic inhibitors in certain conditions (Gao, Liang, & Wang, 2007).
2. Catalysis in Organic Synthesis
Morpholine and other amines play a crucial role as catalysts in organic synthesis. They have been used in multi-component reactions like the Knoevenagel/Diels-Alder/epimerization sequence, contributing to the highly diastereoselective synthesis of complex organic structures (Ramachary, Anebouselvy, Chowdari, & Barbas, 2004).
3. Synthesis of Structurally Diverse Libraries
Morpholine derivatives, akin to 3-(Benzylthio)-N-(2-morpholinoethyl)propan-1-amine, have been utilized in the generation of structurally diverse compound libraries through various chemical reactions. This includes alkylation and ring closure reactions, demonstrating the versatility of these compounds in synthetic chemistry (Roman, 2013).
4. Development of Chemotherapeutic Agents
Certain morpholino derivatives have shown potential in the synthesis of compounds with anticancer properties. For example, the synthesis of 3-amino-4-morpholino-N-[2-(trifuoromethoxy)phenyl]-1H-indazole-1-carboxamide and related compounds have demonstrated effective inhibition on the proliferation of cancer cell lines (Lu et al., 2017).
5. Antimicrobial Applications
Morpholine and its derivatives have been studied for their antimicrobial properties. The synthesis and characterization of various amines, including morpholine derivatives, have led to the development of compounds with notable antimicrobial activities (Tayade, Shekar, & Shekar, 2012).
properties
IUPAC Name |
3-benzylsulfanyl-N-(2-morpholin-4-ylethyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2OS/c1-2-5-16(6-3-1)15-20-14-4-7-17-8-9-18-10-12-19-13-11-18/h1-3,5-6,17H,4,7-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGESWDWHSTVFGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCCCSCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylthio)-N-(2-morpholinoethyl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



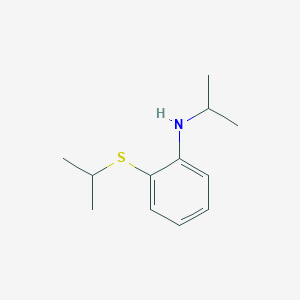
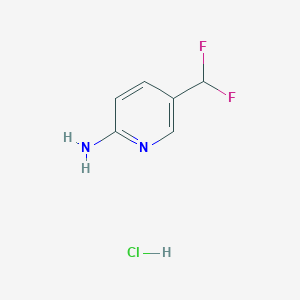

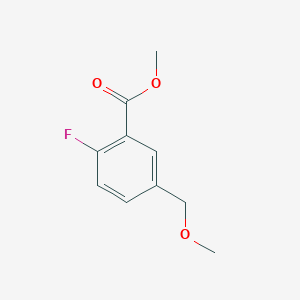
![6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane]](/img/structure/B6315052.png)
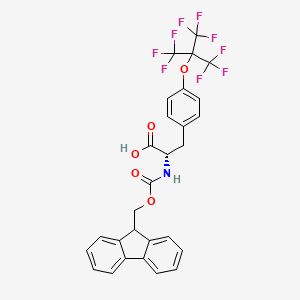
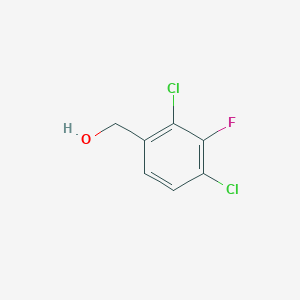

![N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)-ethanamine](/img/structure/B6315072.png)
![2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphinyl)ethyl]-ethanamine](/img/structure/B6315080.png)
